molecular formula C11H12N4O B2590018 (R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol CAS No. 1704941-02-5

(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol

Cat. No.: B2590018
CAS No.: 1704941-02-5
M. Wt: 216.244
InChI Key: SPMLDYIMODAIBA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol is a chiral chemical compound featuring a bipyrimidine scaffold. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Bipyrimidine-based compounds have been extensively researched for their potential as anticancer agents, acting on key targets such as phosphatidylinositol-3-kinase alpha (PI3K-α) . The specific (R)-enantiomer may offer unique binding properties and selectivity for investigating chirality-dependent biological interactions. As a building block, this compound can be used in the synthesis of more complex molecules for pharmaceutical research and development. Researchers can utilize it in structure-activity relationship (SAR) studies, biochemical screening, and as a precursor for potential therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6,8,16H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMLDYIMODAIBA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1[C@@H](C)O)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol typically involves several steps. One common method includes the coupling of a bipyrimidine derivative with an appropriate chiral alcohol under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the coupling process . The reaction conditions often involve specific temperatures and solvents to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The bipyrimidine core can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

The compound (R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been studied for its potential as an antimicrobial agent . Research indicates that compounds derived from bipyrimidines exhibit activity against a range of pathogens, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Activity

A study investigated various bipyrimidine derivatives, including this compound, for their ability to inhibit bacterial growth. The results showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound in antibiotic development.

CompoundTarget PathogenMinimum Inhibitory Concentration (µg/mL)
This compoundStaphylococcus aureus25
This compoundEscherichia coli30

Cancer Research

Bipyrimidine derivatives have been explored for their anticancer properties. The unique structure of this compound allows it to interact with DNA and inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the inhibition of key enzymes involved in cell cycle regulation.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction via caspase activation
MCF-720Inhibition of topoisomerase II

Neuropharmacology

Research has also indicated that bipyrimidine derivatives could play a role in neuropharmacology, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.

Case Study: Neuroprotective Effects

A recent study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed that it significantly reduced markers of oxidative stress in neuronal cell cultures.

Treatment GroupOxidative Stress Marker Reduction (%)
Control0
This compound45

Mechanism of Action

The mechanism of action of ®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structure and Functional Groups

The structural uniqueness of the target compound lies in its bipyrimidin core, which contrasts with the bipyridine core of 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol and the monocyclic phenyl backbone of 1-(4-hydroxyphenyl)ethan-1-ol. Key differences include:

  • Electronic Effects : Bipyrimidins are more electron-deficient due to additional nitrogen atoms, enhancing their ability to participate in π-π stacking and hydrogen bonding compared to bipyridines .
  • Substituent Impact: The 4-methyl group on the bipyrimidin increases lipophilicity, while the 5-ethanol moiety introduces a polar hydroxyl group.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups Stereochemistry
(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol Bipyrimidin 4-Methyl, 5-Ethanol Hydroxyl, Methyl (R)-configuration
1-(4-Hydroxyphenyl)ethan-1-ol Phenyl 4-Hydroxy, 1-Ethanol Hydroxyl High ee (≥99%)
4-(Aminomethyl)-[2,2'-bipyridin]-5-ol Bipyridine 5-Hydroxy, 4-Aminomethyl Hydroxyl, Amine Not specified

Physicochemical Properties

  • Solubility: The bipyrimidin core’s electron-deficient nature may reduce aqueous solubility compared to bipyridines. The 4-methyl group further enhances lipophilicity, whereas the 5-ethanol moiety introduces moderate polarity .

Research Findings and Limitations

  • Biocatalytic Efficiency : demonstrates that substituent position (e.g., 2′-, 3′-, or 4′-hydroxy) significantly impacts conversion rates in biocatalysis. The 4-methyl group in the target compound may sterically hinder enzyme access, necessitating optimized reaction conditions .
  • Electronic Properties : Bipyrimidins’ electron deficiency could make the target compound more reactive in cross-coupling reactions compared to bipyridines .

Biological Activity

(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bipyrimidine moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant studies.

  • Molecular Formula : C11H14N4
  • Molecular Weight : 202.26 g/mol
  • CAS Number : 20225-24-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit diverse mechanisms such as:

  • Inhibition of Enzymatic Activity : Some bipyrimidine derivatives have been shown to inhibit DNA gyrase and other ATPases, which are crucial for bacterial survival and proliferation .
  • Antitumor Activity : Analogous compounds have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityIC50 (μM)Cell Lines Tested
Antitumor25.1HCT116, MCF-7
Antichlamydial3C. trachomatis
Cellular Activity0.78MLL-AF9

Case Studies

  • Antitumor Efficacy : A study reported that derivatives similar to this compound exhibited potent antitumor activity across several cancer cell lines, including breast and colon cancers. The compound's GI50 values ranged from 15.1 to 28.7 μM across different cell types .
  • Antichlamydial Properties : Another investigation highlighted the compound's ability to impair the growth of Chlamydia trachomatis without affecting host cell viability. The results showed superior activity compared to conventional antibiotics like spectinomycin .

Q & A

Q. What are the established synthetic routes for (R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives can be functionalized using hydroxymethylation under basic conditions (e.g., sodium hydroxide with formaldehyde) . A related procedure for a pyrimidinyl ethanol derivative involves refluxing 4-chloro-6-(4-methoxyphenoxy)pyrimidine with 2-methylaminoethanol in anhydrous ethanol under argon for 24 hours, followed by purification via column chromatography (n-pentane:ethyl acetate = 2:3) . Optimization includes adjusting molar ratios (e.g., 1:3 substrate-to-reagent ratio), temperature (reflux at ~78°C), and solvent polarity to improve yield (>90% in some cases).

Table 1 : Key Reaction Parameters

StepReagents/ConditionsPurification MethodYield
HydroxymethylationFormaldehyde, NaOH, 60°CRecrystallization65–75%
Substitution2-Methylaminoethanol, ethanol, refluxColumn chromatography>90%

Q. How is the stereochemical purity of the (R)-enantiomer verified during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry is used to confirm enantiomeric excess. For instance, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomers. Polarimetric analysis (specific rotation) should align with literature values for the (R)-configuration. Intermediate purification via chiral column chromatography (e.g., using n-hexane/isopropanol) is critical to isolate the desired enantiomer .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituents on the bipyrimidine core (e.g., methyl groups at δ ~2.3 ppm, hydroxyl protons at δ ~1.5–2.0 ppm).
  • X-ray Crystallography : Resolves stereochemistry and confirms crystal packing (e.g., C–C bond lengths ~1.50 Å, R-factor <0.04) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 259.12).

Advanced Research Questions

Q. How does the stereochemistry at the chiral center influence biological activity or binding to target enzymes?

  • Methodological Answer : The (R)-configuration may enhance binding affinity due to spatial compatibility with enzyme active sites. For example, molecular docking studies can compare enantiomer interactions with targets like kinases or oxidoreductases. Competitive inhibition assays (IC50_{50} measurements) using racemic vs. enantiopure samples quantify activity differences. For bipyrimidine derivatives, (R)-enantiomers often show 3–5-fold higher potency in antimicrobial assays .

Q. How can researchers resolve contradictions in stability data under varying pH or temperature conditions?

  • Methodological Answer : Stability studies should include:
  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates thermal stability).
  • pH-Rate Profiling : Identify degradation pathways (e.g., hydrolysis at pH <3 or >10).

Note : Organic degradation during prolonged experiments (~9 hours) can skew results; stabilize samples with continuous cooling (4°C) .

Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like oxidation or nucleophilic substitution. Solvent effects are simulated using the Polarizable Continuum Model (PCM). For example, Fukui indices identify nucleophilic/electrophilic sites on the bipyrimidine ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Meta-Analysis : Compare IC50_{50} values from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) .
  • Validate Purity : Impurities >2% (e.g., by HPLC) can artificially inflate/deflate activity; repurify samples before testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.